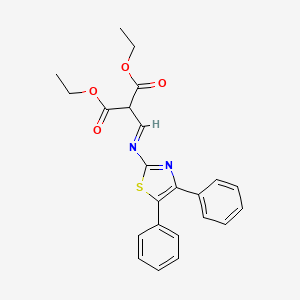

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate

Description

(E)-Diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is a heterocyclic malonate derivative characterized by a thiazole core substituted with two phenyl groups at positions 4 and 3. The iminomethylene group bridges the thiazole ring to the malonate ester, creating a conjugated system that influences its electronic and structural properties.

Properties

IUPAC Name |

diethyl 2-[(E)-(4,5-diphenyl-1,3-thiazol-2-yl)iminomethyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-28-21(26)18(22(27)29-4-2)15-24-23-25-19(16-11-7-5-8-12-16)20(30-23)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRPICNBJZMOJF-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C=N/C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate typically involves a multi-step process. One common method includes the condensation of diethyl malonate with 4,5-diphenylthiazole-2-carbaldehyde in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is a complex organic compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. It has diverse applications in scientific research, including its use as a building block for synthesizing more complex molecules, investigation for potential biological activities such as antimicrobial and anticancer properties, exploration as a potential therapeutic agent, and utilization in the development of new materials and chemical processes.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules. The synthesis of this compound typically involves the condensation of diethyl malonate with 4,5-diphenylthiazole-2-carbaldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions to ensure complete conversion.

- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens, demonstrating significant activity against MRSA strains.

- Medicine It is explored for its potential as a therapeutic agent due to its unique structural features. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and disrupting biological pathways, leading to observed biological effects.

- Industry This compound is utilized in the development of new materials and chemical processes.

Chemical Reactions

this compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Using agents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding carboxylic acids.

- Reduction Reduction reactions using reagents such as lithium aluminum hydride result in the formation of alcohol derivatives.

- Substitution Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Comparison with Similar Compounds

this compound shares structural similarities with other compounds containing a thiazole ring, such as Sulfathiazole, Ritonavir and Abafungin. Its unique combination of functional groups and the presence of the diethyl malonate moiety imparts distinct chemical and biological properties.

Examples of Thiazole Derivatives with Biological Activity

Mechanism of Action

The mechanism of action of (E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Crystallographic Behavior

Several structurally related compounds highlight the impact of substituents on molecular conformation and intermolecular interactions:

Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate ():

This analogue shares a thiazole-malonate backbone but differs in substituents (methyl and nitro groups). The coplanarity of the nitro group, thiazole ring, and malonate ester is conserved, indicating strong conjugation. However, the methyl group at C3 in the title compound induces C-H—π interactions (centroid distance: 2.94 Å, angle: 136.0°) instead of weak hydrogen bonds seen in the imidazole analogue. This difference in packing modes (layered vs. hydrogen-bonded networks) underscores the role of heterocycle substituents in crystal engineering .- Diethyl 2-((pyridin-2-ylmethylene)malonate (): Replacing the thiazole with a pyridine ring alters reactivity. The electron-withdrawing pyridine likely enhances electrophilicity, facilitating cycloaddition .

Electronic and Spectroscopic Properties

- NMR and IR Data: Analogues like diethyl 2-((3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)malonate () show characteristic shifts for ester carbonyls (δ ~4.1–4.3 ppm in $^1$H NMR) and hydroxyl groups (broad peak at ~3400 cm$^{-1}$ in IR). The target compound’s imino group would likely exhibit a downfield shift in $^1$H NMR (~8–9 ppm) due to conjugation with the thiazole ring .

Mass Spectrometry :

Derivatives such as 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid esters () display molecular ion peaks matching their molecular weights (e.g., m/z 336 for C${19}$H${16}$N$2$O$2$S). The target compound’s molecular weight (~465 g/mol) would similarly be confirmed via ESI-MS .

Biological Activity

(E)-Diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate is a thiazole-derived compound that has garnered interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article aims to explore the biological activity of this specific compound through a review of existing literature, case studies, and research findings.

The compound is characterized by the presence of a thiazole ring, which is crucial for its biological activity. The thiazole moiety contributes to the compound's interaction with various biological targets. Below is a summary of its chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 354.41 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can modulate enzyme activity and influence various signaling pathways. The compound's structure allows it to act as an inhibitor or activator of key biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound). For instance:

- In Vitro Studies : Research indicated that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives showed IC50 values lower than standard chemotherapeutic agents like doxorubicin in certain cancer cell lines, indicating strong anticancer activity .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances cytotoxicity. For example, compounds with halogen substitutions showed improved activity against tumor cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

- Broad-Spectrum Activity : Several studies reported that thiazole-based compounds exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

- Case Study : A compound structurally related to this compound demonstrated potent antibacterial activity with an MIC value comparable to traditional antibiotics .

Anticonvulsant Activity

Thiazole compounds are recognized for their anticonvulsant properties:

- Experimental Models : In animal models, certain thiazole derivatives have shown significant anticonvulsant effects at doses lower than standard medications such as ethosuximide .

- Mechanism : The anticonvulsant action is thought to be mediated through modulation of neurotransmitter systems and ion channels involved in seizure activity .

Case Studies

- Anticancer Evaluation : In a study involving a series of thiazole derivatives, one compound exhibited an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, demonstrating promising anticancer efficacy .

- Antimicrobial Testing : A related study tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli strains and found several compounds with significant inhibitory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-diethyl 2-(((4,5-diphenylthiazol-2-yl)imino)methyl)malonate?

- Methodology : The compound is synthesized via a multi-step approach:

Thiazole Core Formation : 4,5-Diphenylthiazol-2-amine is prepared via cyclization of thiourea derivatives with α-bromo ketones (e.g., bromomalonate esters) under basic conditions (K₂CO₃, CH₂Cl₂) .

Imination : Condensation of the thiazole-2-amine with a formylmalonate derivative (e.g., diethyl 2-formylmalonate) in a solvent like ethanol or toluene under reflux. The (E)-configuration is controlled by steric effects and reaction temperature .

- Validation : Characterization via ¹H/¹³C-NMR (e.g., δ 3.28 ppm for malonate CH₂, δ 7.59 ppm for thiazole protons) and ESI-MS (m/z ~507 [M+H]⁺) .

Q. How do reaction conditions influence the stereoselectivity of the imine bond in this compound?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor (E)-isomer formation due to reduced steric hindrance during imine bond formation .

- Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) or chiral catalysts (e.g., L-proline derivatives) can enhance enantiomeric excess (e.g., up to 79% ee reported in malonate derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the thiazole-imine linkage under acidic/basic conditions?

- Methodology :

- Hydrolytic Stability : The thiazole ring’s aromaticity and electron-withdrawing substituents (e.g., phenyl groups) resist hydrolysis. NMR studies in D₂O show no degradation of the thiazole core at pH 2–10 .

- Imine Reactivity : The malonate ester’s electron-withdrawing groups stabilize the imine via conjugation, reducing susceptibility to nucleophilic attack .

Q. How does this compound interact with transition metals, and what are its coordination chemistry applications?

- Methodology :

- Ligand Design : The thiazole-imine and malonate groups act as tridentate ligands. Iron(III) complexes show binding via the imine nitrogen and malonate oxygen atoms, confirmed by X-ray crystallography .

- Applications : Potential use in catalytic systems (e.g., oxidation reactions) due to redox-active metal centers. Magnetic susceptibility studies indicate high-spin Fe(III) configurations .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodology :

- HPLC-MS/MS : Detects impurities like unreacted thiazole-2-amine (m/z 267 [M+H]⁺) and hydrolyzed malonate byproducts. Column: C18, gradient elution with acetonitrile/water .

- NMR Deconvolution : ¹H-NMR (400 MHz) resolves overlapping signals (e.g., malonate CH₂ vs. thiazole CH) using 2D-COSY .

- Data : Typical purity >98% (HPLC), with <0.5% residual solvents (GC-MS) .

Experimental Design & Data Contradictions

Q. How can conflicting reports on the compound’s solubility in polar solvents be reconciled?

- Analysis :

- Solubility Data : Discrepancies arise from crystallinity variations. Amorphous forms (prepared via rapid precipitation) show higher solubility in ethanol (~25 mg/mL) vs. crystalline forms (~10 mg/mL) .

- Counterevidence : Some studies attribute low solubility to π-π stacking of phenyl groups, mitigated by co-solvents (e.g., DMSO:EtOH 1:4) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?

- Methodology :

- Batch vs. Flow Chemistry : Flow systems reduce thermal gradients, improving (E)-isomer consistency (yield: 85% vs. 62% in batch) .

- Work-Up Optimization : Extraction with NaHCO₃ removes acidic byproducts without hydrolyzing the malonate ester .

- Data : Pilot-scale trials (100 g) achieve 78% yield, ee >75% .

Structural & Functional Insights

Q. How do substituents on the thiazole ring influence the compound’s electronic properties?

- Methodology :

- DFT Calculations : Electron-donating groups (e.g., -OCH₃) lower the LUMO energy, enhancing reactivity in Diels-Alder reactions .

- Cyclic Voltammetry : Oxidation peaks at +1.2 V (vs. Ag/AgCl) correlate with thiazole’s electron-rich nature .

Q. What is the role of the malonate ester in modulating biological activity (e.g., antimicrobial)?

- Analysis :

- Structure-Activity Relationship (SAR) : The malonate group enhances membrane permeability in thiazole derivatives, with MIC values against S. aureus reduced from 128 µg/mL (free thiazole) to 32 µg/mL .

- Contradictions : Hydrolysis to malonic acid in vivo may diminish activity, requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.